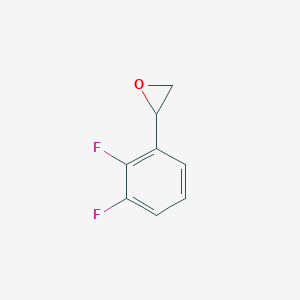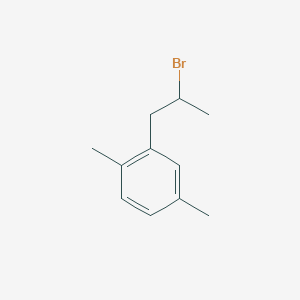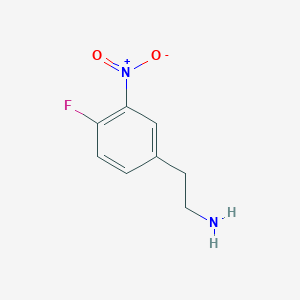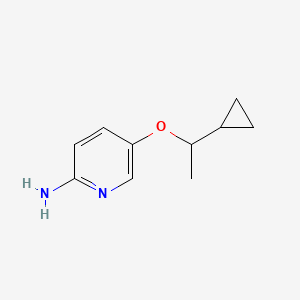
5-(1-Cyclopropylethoxy)-2-pyridinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(1-Cyclopropylethoxy)-2-pyridinamine is an organic compound that features a pyridine ring substituted with an amine group at the 2-position and a cyclopropylethoxy group at the 5-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Cyclopropylethoxy)-2-pyridinamine typically involves the following steps:
Formation of the cyclopropylethoxy group: This can be achieved by reacting cyclopropyl alcohol with an appropriate alkylating agent under basic conditions.
Attachment to the pyridine ring: The cyclopropylethoxy group is then introduced to the pyridine ring through a nucleophilic substitution reaction, often using a halogenated pyridine derivative as the starting material.
Introduction of the amine group:
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
5-(1-Cyclopropylethoxy)-2-pyridinamine can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and various nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce a wide range of functional groups.
Scientific Research Applications
5-(1-Cyclopropylethoxy)-2-pyridinamine has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and receptor binding.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 5-(1-Cyclopropylethoxy)-2-pyridinamine involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclopropylethoxy group and the amine group play crucial roles in binding to these targets, influencing the compound’s biological activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
5-(1-Cyclopropylethoxy)-2-pyridinamine: can be compared with other pyridine derivatives that have different substituents at the 2- and 5-positions.
Cyclopropyl derivatives: Compounds with cyclopropyl groups attached to different heterocycles or aromatic rings.
Uniqueness
The uniqueness of this compound lies in its specific combination of a cyclopropylethoxy group and an amine group on the pyridine ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C10H14N2O |
|---|---|
Molecular Weight |
178.23 g/mol |
IUPAC Name |
5-(1-cyclopropylethoxy)pyridin-2-amine |
InChI |
InChI=1S/C10H14N2O/c1-7(8-2-3-8)13-9-4-5-10(11)12-6-9/h4-8H,2-3H2,1H3,(H2,11,12) |
InChI Key |
HJRIRKORADJRBQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1CC1)OC2=CN=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


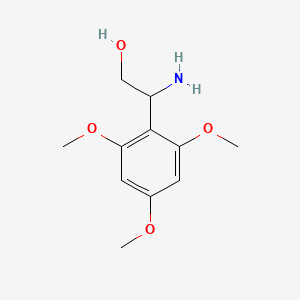
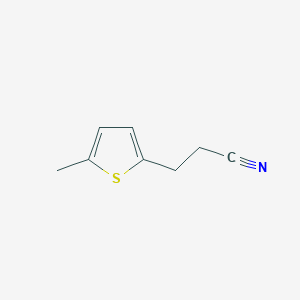
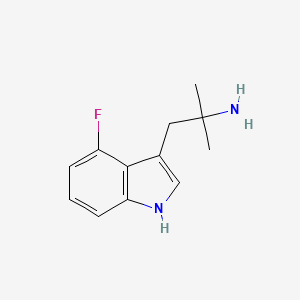
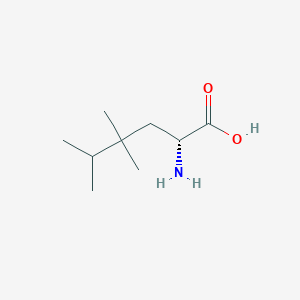
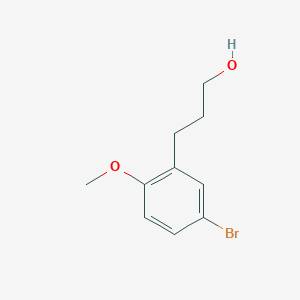
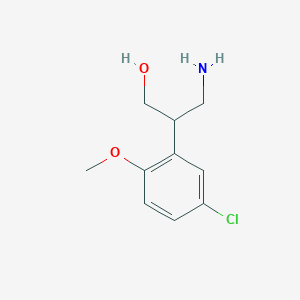

![Methyl 3-[(1s)-1-hydroxyethyl]benzoate](/img/structure/B13612499.png)
